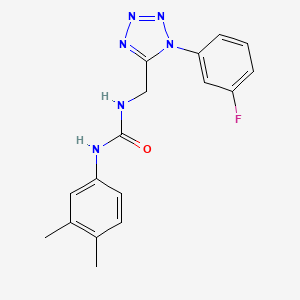

1-(3,4-dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethylphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN6O/c1-11-6-7-14(8-12(11)2)20-17(25)19-10-16-21-22-23-24(16)15-5-3-4-13(18)9-15/h3-9H,10H2,1-2H3,(H2,19,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNQKUZDESYEMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

Urea Formation: The urea moiety is introduced by reacting an isocyanate with an amine. In this case, the isocyanate derivative of 3,4-dimethylphenyl is reacted with the amine derivative of 1-(3-fluorophenyl)-1H-tetrazole.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Functional Group Reactivity

a. Tetrazole Ring

- Acid/Base Stability : Stable in pH 2–12 due to aromaticity; decomposes in concentrated HNO₃/H₂SO₄ .

- Metal Coordination : Acts as a bidentate ligand via N2 and N3 atoms, forming complexes with Ag⁺ or Cu²⁺ .

b. Urea Moiety

- Hydrolysis : Cleaved under acidic (6M HCl, reflux) or basic (NaOH/EtOH, 80°C) conditions to release 3,4-dimethylaniline and tetrazolylmethylamine .

- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.

c. Aromatic Substituents

- 3-Fluorophenyl Group : Participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) .

- 3,4-Dimethylphenyl Group : Resistant to oxidation but undergoes nitration (HNO₃/H₂SO₄) at the para position .

Catalytic and Stoichiometric Reactions

a. Photocatalytic C–H Activation

- Under blue light (450 nm) with Ru(bpy)₃Cl₂, the compound undergoes C–H fluorination at the tetrazole-adjacent methylene group using Selectfluor.

b. Reductive Amination

- Reacts with aldehydes (e.g., formaldehyde) and NaBH₃CN in MeOH to form secondary amines.

Reactivity Comparison Table

| Functional Group | Reaction Type | Conditions | Product |

|---|---|---|---|

| Tetrazole | Cycloaddition | CuI, DMF, RT | Triazoles |

| Urea | Alkylation | MeI, K₂CO₃, DMF | N-Methylurea |

| 3-Fluorophenyl | Cross-Coupling | Pd(PPh₃)₄, Na₂CO₃ | Biaryl derivatives |

Stability Under Thermal/Environmental Stress

- Thermal Degradation : Decomposes at 220°C (TGA data), releasing CO₂ and NH₃ .

- Light Sensitivity : Stable under UV-A but degrades in UV-C (λ < 280 nm) due to tetrazole ring cleavage.

Mechanistic Insights

- Urea Hydrolysis : Proceeds via a tetrahedral intermediate confirmed by ¹⁸O isotopic labeling .

- Tetrazole Electrophilicity : The C5 position is susceptible to nucleophilic attack (e.g., Grignard reagents) .

Key Research Findings

Scientific Research Applications

1-(3,4-dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Structural Variations

The compound’s structure can be compared to urea-tetrazole derivatives documented in –12. Key structural differences lie in the aryl groups attached to the urea and tetrazole moieties:

*Estimated based on molecular formula C₁₇H₁₈FN₆O.

Key Observations:

- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethylphenyl group (electron-donating) on the target compound may enhance lipophilicity compared to electron-withdrawing groups like fluorine or chlorine in analogs (e.g., 4-fluorophenyl in ). This could influence solubility and membrane permeability.

- Tetrazole Positioning : Analogs with tetrazole at the ortho position (e.g., ) exhibit higher melting points (166–270°C), suggesting stronger crystal lattice interactions compared to para-substituted derivatives .

- Yield Trends : Compounds with trifluoromethyl or chloro substituents () show higher yields (70–98%) than those with methoxy or ethoxy groups, possibly due to steric or electronic effects during synthesis .

Biological Activity

1-(3,4-Dimethylphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant studies that highlight its effectiveness in various biological contexts.

Synthesis

The synthesis of the compound typically involves multi-step reactions, often beginning with the preparation of intermediates such as 1-(3-fluorophenyl)-1H-tetrazole. The final compound is obtained through a urea formation reaction involving 3,4-dimethylphenyl isocyanate and the tetrazole derivative. The overall yield and purity are crucial for ensuring the biological activity of the synthesized compound.

Antitumor Activity

Recent studies have shown that compounds similar to this compound exhibit significant antitumor properties. For instance, compounds with similar structural motifs have demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin in various cancer cell lines (e.g., Jurkat and HT-29) .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Similar Compound A | Jurkat | 1.61 ± 1.92 |

| Similar Compound B | HT-29 | 1.98 ± 1.22 |

The mechanism through which this compound exerts its biological effects may involve interaction with specific proteins involved in cell proliferation and survival pathways. For example, molecular dynamics simulations have suggested that similar compounds interact with Bcl-2 proteins primarily through hydrophobic contacts, which could lead to apoptosis in cancer cells .

Analgesic Effects

In addition to its antitumor activity, some derivatives of this compound have been noted for their analgesic effects. Research indicates that related compounds can modulate pain pathways effectively, suggesting potential applications in pain management .

Case Studies

A notable case study involved the evaluation of a structurally related compound in a preclinical model of cancer. The study reported significant tumor reduction in treated groups compared to controls, reinforcing the potential of these compounds in therapeutic settings .

Q & A

Q. Critical Parameters :

- Temperature control (<60°C) to prevent tetrazole decomposition .

- Catalysts (e.g., Pd/C for hydrogenation) to improve yields in aryl substitution steps .

Basic: What spectroscopic techniques confirm structural integrity?

- 1H/13C NMR : Verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; urea NH signals at δ 8.5–9.0 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]+ peak matching calculated mass ± 0.001 Da) .

- FT-IR : Identify urea C=O stretches (~1640–1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Advanced: How can contradictions in biological activity data (in vitro vs. in vivo) be resolved?

Discrepancies often arise from:

- Bioavailability : Poor solubility or metabolic instability (e.g., tetrazole oxidation in vivo). Use prodrug strategies or nanoformulations to enhance delivery .

- Metabolite Interference : Conduct LC-MS metabolite profiling to identify active/inactive derivatives .

- Dose Optimization : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC50 with effective plasma concentrations .

Advanced: What computational methods predict target interactions?

- Molecular Docking : Screen against crystal structures of target proteins (e.g., orexin receptors) to identify binding poses .

- MD Simulations : Assess stability of ligand-receptor complexes over 100+ ns trajectories to validate docking results .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .

Example Finding : Fluorine atoms increase binding affinity to hydrophobic pockets via C-F···H interactions .

Advanced: How do substituent electronic properties affect reactivity and bioactivity?

- Electron-Withdrawing Groups (e.g., -F, -CF3) :

- Enhance electrophilicity, accelerating nucleophilic substitution reactions during synthesis .

- Improve target binding via dipole interactions and reduced metabolic degradation .

- Electron-Donating Groups (e.g., -CH3, -OCH3) :

- Stabilize intermediates in cyclization reactions .

- May reduce activity by decreasing solubility or creating steric hindrance .

Case Study : Replacing 3-fluorophenyl with 4-methoxyphenyl in analogs reduced orexin receptor binding by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.